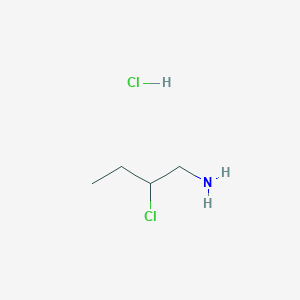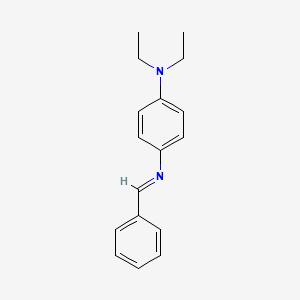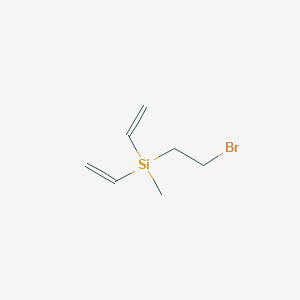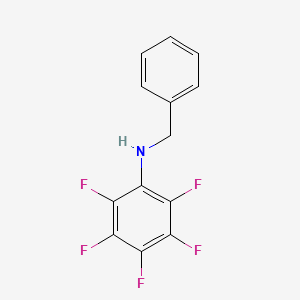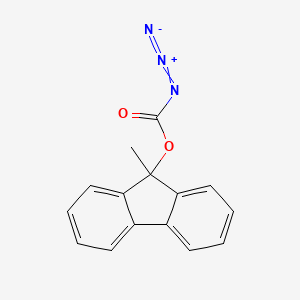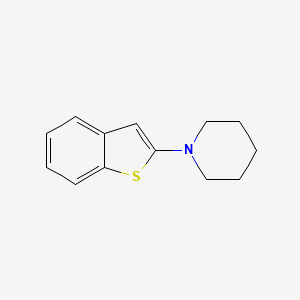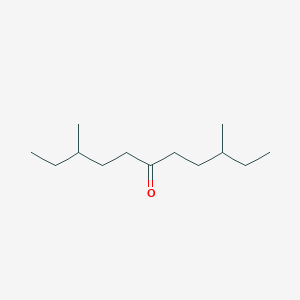
CID 13130335
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 13130335” is a chemical entity registered in the PubChem database This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 13130335” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain the target compound, followed by purification and characterization.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and cost-effectiveness. This often involves:
Large-scale reactors: for the initial and intermediate reactions.
Continuous flow systems: to enhance reaction efficiency.
Advanced purification techniques: such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 13130335” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Reducing agents such as [specific reductants] under [specific conditions].
Substitution: Reagents like [specific nucleophiles/electrophiles] under [specific conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized product], while reduction may produce [specific reduced product].
Wissenschaftliche Forschungsanwendungen
Compound “CID 13130335” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Wirkmechanismus
The mechanism by which compound “CID 13130335” exerts its effects involves:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways such as [specific pathways].
Effects: Resulting in [specific biological or chemical effects].
Vergleich Mit ähnlichen Verbindungen
- Compound A (CID [number])
- Compound B (CID [number])
- Compound C (CID [number])
Comparison:
Structural Differences: Compound “CID 13130335” has unique structural features that differentiate it from similar compounds.
Functional Properties: Exhibits distinct functional properties such as [specific properties].
Applications: While similar compounds may have overlapping applications, “this compound” is particularly noted for its [specific unique application].
Eigenschaften
Molekularformel |
C22H31OSi |
|---|---|
Molekulargewicht |
339.6 g/mol |
InChI |
InChI=1S/C22H31OSi/c1-14-10-16(3)20(17(4)11-14)24(23-22(7,8)9)21-18(5)12-15(2)13-19(21)6/h10-13H,1-9H3 |
InChI-Schlüssel |
GHPLIJDGZDXWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



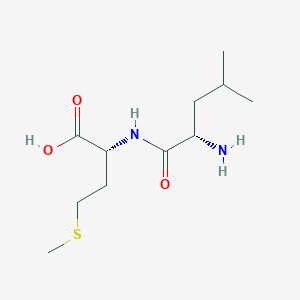
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
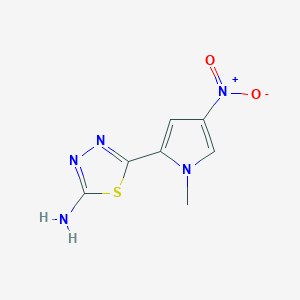
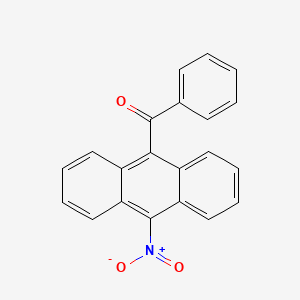
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
